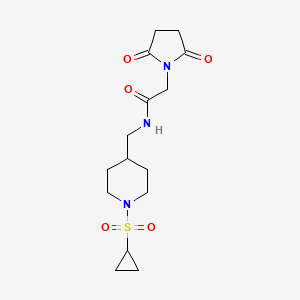
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H23N3O5S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a cyclopropylsulfonyl group and a 2,5-dioxopyrrolidin moiety. Its molecular formula is C15H20N2O3S, with a molecular weight of approximately 320.4 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylase enzymes (KDMs). KDMs play crucial roles in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression. Inhibition of these enzymes can potentially lead to therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Pharmacological Studies
Case Studies
Several studies highlight the biological implications of similar compounds:
- Study on KDM Inhibitors : A study evaluated the effects of a structurally related compound on KDM activity in cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis rates, suggesting potential for therapeutic use in oncology.
- Neurodegenerative Disease Models : Another study investigated the impact of KDM inhibitors on neurodegenerative models, revealing improvements in cognitive function and reduced neuroinflammation, supporting the hypothesis that such compounds could be beneficial in treating conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Piperidine Ring : The initial step involves synthesizing the piperidine ring with the cyclopropylsulfonyl group.
- Acetamide Formation : Subsequent reactions lead to the attachment of the acetamide group to the pyrrolidine structure.
- Purification and Characterization : The final product undergoes purification through chromatography and characterization using NMR and mass spectrometry to confirm its structure and purity.
Comparative Analysis
To understand the biological activity better, it is useful to compare this compound with other structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Cyclopropyl group | KDM inhibitor |
| Compound B | Sulfonamide group | Antimicrobial |
| Compound C | Benzamide structure | Anti-cancer |
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c19-13(10-18-14(20)3-4-15(18)21)16-9-11-5-7-17(8-6-11)24(22,23)12-1-2-12/h11-12H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKQYHHAIRFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














